molecular formula C26H23N8+ B12516653 1,3-Diphenyl-5-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}-2,3-dihydro-1H-tetrazol-1-ium CAS No. 784997-52-0

1,3-Diphenyl-5-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}-2,3-dihydro-1H-tetrazol-1-ium

Cat. No.: B12516653
CAS No.: 784997-52-0
M. Wt: 447.5 g/mol
InChI Key: CJTOPIDRHZGPNG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound with a unique structure that includes multiple aromatic rings and a tetrazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the tetrazolium ring. Common reagents used in this synthesis include methanesulfonic acid and methanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Imidazole Derivatives: Known for their broad range of chemical and biological properties.

    Thiadiazole Derivatives: Exhibiting various pharmacological activities.

Uniqueness

1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium is unique due to its tetrazolium core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

784997-52-0

Molecular Formula

C26H23N8+

Molecular Weight

447.5 g/mol

IUPAC Name

N'-anilino-1,3-diphenyl-N-phenylimino-1,2-dihydrotetrazol-1-ium-5-carboximidamide

InChI

InChI=1S/C26H22N8/c1-5-13-21(14-6-1)27-29-25(30-28-22-15-7-2-8-16-22)26-31-34(24-19-11-4-12-20-24)32-33(26)23-17-9-3-10-18-23/h1-20,27,32H/p+1

InChI Key

CJTOPIDRHZGPNG-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=NN(N[NH+]2C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.